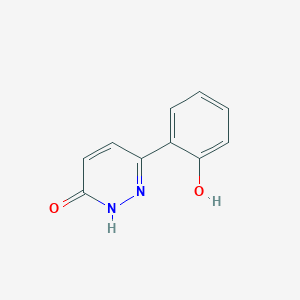

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-6,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUVPRZRSCWUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281906 | |

| Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62567-42-4 | |

| Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62567-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062567424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Physicochemical Profile of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one: A Technical Guide for Drug Development Professionals

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These include cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][2] The therapeutic potential of any compound built on this scaffold, including 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one, is intrinsically linked to its physicochemical properties. These characteristics govern every aspect of a drug's journey, from its dissolution in the gut to its interaction with a target protein. This guide provides an in-depth analysis of the key physicochemical properties of this compound, offering both established data and a framework for its experimental determination, thereby empowering researchers in drug discovery and development.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is the bedrock of rational drug design. For this compound, a combination of experimental data and computational predictions provides a foundational dataset for researchers.

Molecular Identity and Structure

The unique arrangement of a phenyl ring with a hydroxyl substituent attached to the pyridazinone core defines the compound's fundamental interactions with its environment.

Caption: Figure 1: Chemical Structure of this compound

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 62567-42-4 | Amerigo Scientific[3] |

| Molecular Formula | C₁₀H₈N₂O₂ | Amerigo Scientific[3] |

| Molecular Weight | 188.18 g/mol | Amerigo Scientific[3] |

| SMILES | Oc1ccccc1C2=NNC(=O)C=C2 | Amerigo Scientific[3] |

| InChIKey | ITUVPRZRSCWUPA-UHFFFAOYSA-N | Stenutz[4] |

Quantitative Physicochemical Data

While comprehensive experimental data for this specific molecule is limited in publicly accessible literature, a combination of reported values and high-quality computational predictions allows for the construction of a working profile.

Table 2: Summary of Physicochemical Properties

| Property | Value | Type | Notes |

| Melting Point | 300 °C | Experimental | Stenutz[4] |

| logP (Octanol/Water) | 0.9 | Predicted | PubChemLite |

| pKa (Acidic) | Not Available | Predicted | The phenolic -OH group is expected to be the most acidic proton. |

| pKa (Basic) | Not Available | Predicted | The pyridazinone ring system may exhibit weak basicity. |

| Aqueous Solubility | Not Available | Predicted | Solubility is expected to be pH-dependent due to ionizable groups. |

Expert Analysis and Causality

The structure of this compound suggests a complex interplay of properties. The planar, aromatic rings contribute to its high melting point of 300 °C, indicating strong crystal lattice energy.[4] The predicted logP of 0.9 suggests a relatively balanced hydrophilic-lipophilic character. This balance is crucial; sufficient lipophilicity is required for membrane permeation, while adequate hydrophilicity is necessary for aqueous solubility.

Authoritative Experimental Protocols

To ensure scientific rigor, the following section details validated, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods represent the gold standard in pharmaceutical research.

Melting Point Determination via Capillary Method

Principle: This standard pharmacopeial method determines the temperature range over which a crystalline solid transitions to a liquid state. A narrow melting range is a key indicator of high purity.

Methodology:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.

-

Capillary Loading: Tightly pack the powdered sample into a thin-walled glass capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample at a rapid rate (e.g., 10°C/min) to find an approximate melting point.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting range is T_initial - T_final. For high-purity compounds, this range is typically ≤ 1°C.

Caption: Figure 3: Comparison of Kinetic vs. Thermodynamic Solubility Workflows.

Conclusion: Integrating Physicochemical Data for Drug Discovery Success

The physicochemical properties of this compound are not mere data points; they are critical predictors of its ultimate success as a therapeutic agent. The high melting point suggests excellent solid-state stability, while its balanced lipophilicity indicates a promising starting point for achieving cell permeability. The key unresolved variables—pKa and pH-dependent solubility—will be the most powerful determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. By employing the rigorous experimental protocols detailed in this guide, researchers can generate the high-quality data needed to validate computational models, guide lead optimization, and make informed decisions in the complex, multifaceted process of drug development.

References

-

Stenutz, R. 6-(2-hydroxyphenyl)-pyridazin-3(2H)-one. Tables for Chemistry. Available at: [Link]

-

PubChemLite. This compound. PubChem. Available at: [Link]

-

Stanford Research Systems. Melting Point Determination. thinkSRS.com. Available at: [Link]

-

Amerigo Scientific. 6-(2-Hydroxyphenyl)-pyridazin-3(2H)-one (97%). Available at: [Link]

-

University of Calgary. Melting point determination. Department of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link]

-

ResearchGate. Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2 H )-One Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A smile is all you need: predicting limiting activity coefficients from SMILES with natural language processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-(2-hydroxyphenyl)pyridazin-3(2H)-one, a key intermediate in the development of various pharmaceutical agents, notably antihypertensive drugs.[1] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the core synthetic strategies, the rationale behind experimental choices, and detailed, actionable protocols. We will delve into the prevalent cyclocondensation route, explore alternative methodologies, and offer insights into reaction optimization and potential challenges.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[2][3][4] These N-heterocycles are of significant interest due to their diverse pharmacological activities, which include cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[2][4][5] Specifically, this compound serves as a crucial building block for more complex molecules, leveraging the synthetic versatility of the pyridazinone ring for further functionalization.[6] Understanding its synthesis is therefore fundamental for the advancement of various therapeutic programs.

Primary Synthesis Pathway: Cyclocondensation of a γ-Keto Acid Precursor

The most direct and industrially relevant synthesis of this compound proceeds via the formation and subsequent cyclization of a γ-keto acid intermediate. This method is advantageous due to its straightforward nature and relatively high yields.

Mechanistic Overview

The overall transformation can be conceptualized in two primary stages:

-

Formation of the γ-Keto Acid Intermediate: This step involves a reaction between 2-hydroxyacetophenone and glyoxylic acid under alkaline conditions. This is a type of aldol-like condensation.

-

Cyclocondensation with Hydrazine: The resulting γ-keto acid, 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid, is then reacted with hydrazine. The hydrazine undergoes a condensation reaction with the ketone and the carboxylic acid functionalities to form the stable six-membered pyridazinone ring, with the elimination of water.

The choice of hydrazine as the cyclizing agent is critical, as it provides the two adjacent nitrogen atoms characteristic of the pyridazine core.[7][8]

Caption: Primary synthesis route for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for the synthesis.[1]

Step 1: Synthesis of 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid

-

Prepare a solution of potassium hydroxide (47.2 g) in water (400 ml) in a reaction vessel equipped with a stirrer and cooling system.

-

Cool the solution to 10°C.

-

To the cooled, stirred solution, add a 50% aqueous solution of glyoxylic acid (43.2 g) followed by 2-hydroxyacetophenone (40.8 g).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

After 4 hours, adjust the pH of the mixture to 7 using a suitable acid (e.g., concentrated HCl).

-

Wash the aqueous mixture with dichloromethane (2 x 100 ml) to remove any unreacted 2-hydroxyacetophenone. The intermediate product remains in the aqueous layer.

Step 2: Cyclocondensation to form this compound

-

To the aqueous solution containing the intermediate from Step 1, add triethylamine (3.3 ml) to adjust the pH to approximately 9.5.

-

Carefully add concentrated hydrochloric acid (2.5 ml) to bring the pH down to 4.

-

Slowly add hydrazine (0.05 M) to the reaction mixture. Concurrently, add glacial acetic acid as needed to maintain a pH of approximately 7.0 throughout the addition.

-

Upon completion of the hydrazine addition, a solid precipitate will form.

-

Allow the mixture to cool to room temperature.

-

Filter the solid product, wash thoroughly with water, followed by 2-propanol.

-

Dry the solid to afford 6-(2-hydroxyphenyl)-3(2H)-pyridazinone.

Rationale and Optimization

-

Alkaline Conditions in Stage 1: The initial reaction is base-catalyzed, facilitating the deprotonation of the methyl group of 2-hydroxyacetophenone, which then acts as a nucleophile attacking the aldehyde of glyoxylic acid.[1]

-

pH Control: The careful adjustment of pH is crucial for both stages. The initial wash at neutral pH removes organic impurities. The subsequent pH adjustments before and during hydrazine addition are critical for controlling the reactivity of the hydrazine and ensuring efficient cyclization. Maintaining a pH of around 7 during hydrazine addition prevents unwanted side reactions.[1]

-

Solvent Choice: The use of an aqueous medium for the initial reaction is practical and allows for easy pH control and separation of the intermediate.[1]

-

Troubleshooting Low Yields: Low yields can often be attributed to impure starting materials or improper pH control. Incomplete cyclization may also lead to the isolation of the hydrazone intermediate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to optimize reaction time and temperature.[9]

| Parameter | Condition | Rationale |

| Stage 1 Catalyst | Potassium Hydroxide | Strong base to facilitate the initial condensation reaction.[1] |

| Stage 1 Temp. | 10°C initially, then RT | Controls the initial reaction rate and then allows it to proceed to completion. |

| Intermediate pH | ~7.0 for wash | Neutral pH for effective removal of organic-soluble impurities. |

| Cyclization pH | Maintained at ~7.0 | Optimal for the nucleophilic attack of hydrazine and subsequent dehydration.[1] |

| Typical Yield | 78-85% | Demonstrates the efficiency of this established protocol.[1] |

Alternative Synthetic Strategies

While the primary pathway is highly effective, other methods for synthesizing pyridazinones can be adapted for this specific target. These can be valuable if starting materials are varied or if different substitution patterns are desired.

Dehydrogenation of Dihydropyridazinone Precursors

An alternative approach involves the synthesis of the corresponding 4,5-dihydro-pyridazinone, followed by an oxidation step to introduce the aromaticity of the pyridazinone ring.

Caption: Synthesis via dehydrogenation of a dihydropyridazinone precursor.

This method is particularly useful when the dihydropyridazinone precursor is more readily accessible. A common procedure involves heating the dihydro-derivative under reflux with an oxidizing agent like sodium 3-nitrobenzenesulphonate in an alkaline solution.[10]

Illustrative Protocol:

-

A solution of sodium hydroxide (1.31 g) in water (25 ml) is prepared.

-

To this, 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g) and sodium 3-nitrobenzenesulphonate (2.96 g) are added.[10]

-

The mixture is heated under reflux for approximately 2.5 hours.[10]

-

The warm solution is then neutralized with acetic acid until precipitation is complete.[10]

-

The resulting solid is filtered to yield 6-(2-hydroxyphenyl)-3(2H)-pyridazinone.[10]

Solid-Phase Synthesis and Suzuki Coupling

For library synthesis or combinatorial chemistry approaches, solid-phase synthesis offers a powerful alternative for generating diverse 6-arylpyridazin-3(2H)-ones.[11] In this strategy, a pyridazinone scaffold is immobilized on a resin, followed by diversification.

Conceptual Workflow:

-

Immobilization: 3,6-dichloropyridazine is attached to a solid support, such as a Wang resin.

-

Suzuki Coupling: The resin-bound chloropyridazine is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with an appropriate arylboronic acid (in this case, 2-hydroxyphenylboronic acid).

-

Cleavage: The final product is cleaved from the resin, typically under acidic conditions, to yield the desired this compound.[11]

This method is highly adaptable for creating analogues by simply varying the arylboronic acid used in the Suzuki coupling step.[11]

Conclusion

The synthesis of this compound is most efficiently achieved through a well-established cyclocondensation reaction involving 2-hydroxyacetophenone, glyoxylic acid, and hydrazine. This method is robust, high-yielding, and amenable to scale-up. Alternative strategies, such as the dehydrogenation of dihydropyridazinone precursors and solid-phase synthesis methodologies, provide valuable options for specific research and development needs, particularly in the context of library synthesis and the exploration of structure-activity relationships. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters, especially pH, are paramount to achieving successful and reproducible outcomes.

References

- Process for preparing 6-(2-hydroxyphenyl)-3-pyridazinone.

- Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.

- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.

- Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. PrepChem.com.

- Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones.

- Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles.

- Synthesis of pyridazine and pyridopyridazine deriv

- Synthetic route for preparation of pyridazinone derivatives (3–17).

- Common side reactions in the synthesis of pyridazinone deriv

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.

- Synthesis of pyridazin-3(2H)-one derivatives 6a–w.

- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.

- Synthetic methodologies to prepare 3(2H)-pyridazinones endowed with biological activity. SlideShare.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

Sources

- 1. EP0101156A2 - Process for preparing 6-(2-hydroxyphenyl)-3-pyridazinone - Google Patents [patents.google.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. sarpublication.com [sarpublication.com]

- 5. mdpi.com [mdpi.com]

- 6. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery and its Multifaceted Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone ring, a six-membered diazine heterocycle, stands as a cornerstone pharmacophore in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising therapeutic agents for a wide array of human diseases.[1][2] This versatility stems from the scaffold's ability to interact with a diverse set of biological targets, including enzymes, receptors, and ion channels. This technical guide provides an in-depth exploration of the primary mechanisms of action through which pyridazinone derivatives exert their effects, with a focus on their roles in cardiovascular disease, inflammation, and central nervous system disorders. We will dissect the molecular interactions, present key structure-activity relationship insights, and detail the experimental methodologies crucial for elucidating these mechanisms. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing pyridazinone-based therapeutics.

Part 1: Cardiovascular Mechanisms of Action

Pyridazinone derivatives have been extensively investigated for their significant cardiovascular effects, primarily as vasodilators and inotropic agents.[3][4] These properties are largely attributed to two distinct but often complementary mechanisms: inhibition of phosphodiesterase III (PDE-III) and sensitization of cardiac myofilaments to calcium.

Phosphodiesterase III (PDE-III) Inhibition: Modulating Cyclic AMP Signaling

The Rationale: Phosphodiesterase III (PDE-III), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, is highly expressed in cardiac and vascular smooth muscle.[5][6] It catalyzes the hydrolysis of cAMP to AMP, thus terminating its signaling cascade. By inhibiting PDE-III, pyridazinone derivatives prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets. In vascular smooth muscle, this leads to relaxation and vasodilation. In cardiomyocytes, elevated cAMP enhances calcium influx and sarcoplasmic reticulum calcium release, resulting in a positive inotropic (increased contractility) effect.[5][7] This dual action makes PDE-III inhibitors valuable agents for conditions like acute decompensated heart failure.[7]

Key Examples & Efficacy: Several pyridazinone derivatives have been developed as potent PDE-III inhibitors. Compounds like TZC-5665 and its metabolite M-2 have demonstrated greater potency and selectivity for PDE-III compared to the established drug milrinone.[8] Other notable examples include imazodan, which selectively inhibits cardiac cAMP phosphodiesterase, and bemoradan, a potent positive inotropic agent.[3]

Quantitative Data: PDE-III Inhibitory Activity

| Compound | Target | IC50 Value | Source |

| Imazodan | Cardiac cAMP PDE | 8 µM | [3] |

| TZC-5665 | PDE-III | More potent than milrinone | [8] |

| M-2 (Metabolite of TZC-5665) | PDE-III | More potent than milrinone | [8] |

| MCI-154 | PDE-III | Selectively blocks by 2.5+/-0.6 µmol/l | [9] |

Experimental Protocol: In Vitro PDE-III Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for screening PDE-III inhibitors, adapted from commercially available kits.[6][10]

-

Reagent Preparation :

-

Prepare a PDE assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.4).

-

Dilute recombinant human PDE-III enzyme to the desired working concentration in assay buffer.

-

Prepare a solution of fluorescein-labeled cAMP (cAMP-FAM) substrate.

-

Prepare serial dilutions of the test pyridazinone derivative and a known inhibitor (e.g., cilostamide) as a positive control. Use DMSO as the vehicle, ensuring the final concentration does not exceed 1%.[6]

-

-

Assay Procedure (384-well format) :

-

Add 5 µL of the test compound or control to the appropriate wells.

-

Add 10 µL of the diluted PDE-III enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of the cAMP-FAM substrate solution to all wells.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Detection :

-

Stop the reaction by adding a "Binding Agent" (a specific phosphate-binding nanobead) which binds to the hydrolyzed, linear FAM-AMP product.[6]

-

Incubate for another 30 minutes to allow for binding.

-

Read the fluorescence polarization (FP) on a suitable microplate reader.

-

-

Data Analysis :

-

The FP signal is high when the substrate is hydrolyzed (large complex forms) and low when it is not (small substrate rotates freely).[6]

-

Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" (high signal) and "no enzyme" (low signal) controls.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Calcium Sensitization: A Novel Inotropic Mechanism

The Rationale: A significant limitation of traditional inotropes, including many PDE-III inhibitors, is that they increase myocardial oxygen demand, which can lead to arrhythmias.[5] Calcium sensitizers represent a newer class of agents that bypass this issue. Instead of increasing intracellular calcium concentration, they enhance the sensitivity of the cardiac contractile apparatus (myofilaments) to existing calcium levels. Levosimendan, a pyridazinone-dinitrile derivative, is the archetypal drug with this mechanism.[5] It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation and prolonging the actin-myosin interaction, thereby increasing the force of contraction without significantly altering intracellular calcium transients.[3][5]

Part 2: Anti-inflammatory Mechanisms of Action

Chronic inflammation underlies numerous diseases, and pyridazinone derivatives have emerged as potent anti-inflammatory agents.[11][12] Their primary mechanism involves the targeted inhibition of cyclooxygenase enzymes, mirroring the action of non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase (COX) Inhibition

The Rationale: The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa.[13] In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it catalyzes the production of prostaglandins—key mediators of pain and inflammation.[13][14] Traditional NSAIDs inhibit both isoforms, and the inhibition of COX-1 is responsible for their common gastrointestinal side effects. The development of selective COX-2 inhibitors has therefore been a major goal in medicinal chemistry. Many pyridazinone derivatives exhibit potent and selective COX-2 inhibition.[15][16] This selectivity is often attributed to the ability of the pyridazinone scaffold to fit into the larger, more flexible active site and side pocket of the COX-2 enzyme.[16]

Key Examples & Efficacy: ABT-963 is a well-characterized pyridazinone derivative with excellent selectivity for COX-2 over COX-1 (ratio of 276) and high oral anti-inflammatory potency.[14] Numerous other synthesized derivatives have shown COX-2 IC50 values in the nanomolar range, with some exceeding the potency and selectivity of the reference drug celecoxib.[16]

Quantitative Data: COX-2 Inhibitory Activity & Selectivity

| Compound | COX-2 IC50 | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Source |

| ABT-963 | Potent | 276 | [14] |

| Compound 3g | 43.84 nM | 11.51 | |

| Compound 6a | 53.01 nM | > 9.43 | |

| Compound 6b | 0.18 µM | 6.33 | [16] |

| Celecoxib (Reference) | 73.53 nM | 11.78 | |

| Indomethacin (Reference) | 739.2 nM | < 1 |

Experimental Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[17]

-

Animal Model :

-

Use male Wistar rats (150-200g). House them under standard laboratory conditions and fast them overnight before the experiment, with free access to water.

-

-

Compound Administration :

-

Randomly divide the rats into groups: a control group (vehicle only), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridazinone derivative.

-

Administer the compounds orally (p.o.) 60 minutes before the carrageenan injection.

-

-

Induction of Inflammation :

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

-

-

Measurement and Analysis :

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

The increase in paw volume (edema) is calculated as the difference between the final and initial volumes.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

-

-

Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine significance.

-

Part 3: Central Nervous System Mechanisms of Action

While less explored than their cardiovascular and anti-inflammatory roles, certain pyridazinone derivatives have profound effects on the central nervous system (CNS), primarily by targeting the major inhibitory neurotransmitter system.

GABA-A Receptor Antagonism

The Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain.[18] When activated by GABA, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.[19] Certain arylaminopyridazine derivatives of GABA act as potent, specific, and competitive antagonists at the GABA-A receptor.[20][21] They bind to the same site as GABA but do not activate the channel, thereby blocking GABA's inhibitory effect. This action leads to a net increase in neuronal excitability and can induce seizures at high doses.[20]

Key Examples & Efficacy: The most well-known example is SR 95531, commonly known as gabazine. It is widely used as a research tool to selectively block GABA-A receptors both in vitro and in vivo.[22][23] Studies have shown that gabazine and related compounds like SR 42641 competitively displace radiolabeled GABA from its binding sites and antagonize GABA-elicited enhancement of diazepam binding.[20]

Quantitative Data: GABA-A Receptor Binding Affinity

| Compound | Apparent Ki (Displacement of [³H]GABA) | Source |

| SR 95531 (Gabazine) | 0.15 µM | [20] |

| SR 42641 | 0.28 µM | [20] |

| SR 95103 | 2.2 µM | [23] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.[22][24]

-

Cell Preparation :

-

Use primary cultured neurons (e.g., rat cortical or hippocampal neurons) or a cell line stably expressing GABA-A receptors.[22]

-

Place the coverslip with cultured cells onto the stage of an inverted microscope equipped for patch-clamp recording.

-

-

Recording Setup :

-

Prepare an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4) and an internal pipette solution (e.g., containing CsCl to isolate chloride currents, MgCl₂, EGTA, ATP, and HEPES, pH 7.2).[25]

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell at a holding potential of -70 mV.[25]

-

-

Drug Application :

-

Apply GABA (e.g., 10 µM) to the cell using a rapid perfusion system to elicit an inward chloride current (due to the high Cl⁻ in the pipette).

-

After recording a stable baseline GABA response, co-apply GABA with increasing concentrations of the pyridazinone antagonist (e.g., gabazine).

-

Include washout periods with the external solution to ensure the reversibility of the antagonist's effect.

-

-

Data Analysis :

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of the antagonist.

-

Plot the normalized current amplitude against the antagonist concentration to generate a dose-response curve and calculate the IC50 for the blockade of the GABA-A receptor.

-

Conclusion and Future Outlook

The pyridazinone scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse molecules.[1] This guide has detailed three of its most significant mechanisms of action: PDE-III inhibition and calcium sensitization for cardiovascular applications, selective COX-2 inhibition for anti-inflammatory therapy, and GABA-A receptor antagonism for CNS research. The ability of this single core structure to be decorated with various substituents, allowing it to precisely target different biological macromolecules, is remarkable.

Future research will likely focus on developing derivatives with even greater selectivity and novel dual-activity profiles, such as agents that combine anti-inflammatory and cardiovascular benefits.[3] As our understanding of disease pathways becomes more nuanced, the versatility of the pyridazinone core ensures it will remain a highly valuable starting point for the design of next-generation therapeutics.

References

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- BenchChem. (2025). Comparative Analysis of Pyridazinone Derivatives as Cyclooxygenase Inhibitors. BenchChem Technical Guide.

-

Fares, M., Aboutaleb, E. T., Al-Karmalawy, A. A., El-Gamal, M. I., & Al-Sha'er, M. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703. [Link]

- Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Heaulme, M., Chambon, J. P., Leyris, R., Wermuth, C. G., & Biziere, K. (1987). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 435(1-2), 33-42. [Link]

- Asif, M. (2014). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Journal of Chemical and Pharmaceutical Research, 6(7), 1950-1962.

-

Fares, M., Al-Karmalawy, A. A., El-Gamal, M. I., & Al-Sha'er, M. A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry. [Link]

-

Mienville, J. M., & Vicini, S. (1987). Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study. Neuropharmacology, 26(7A), 779-83. [Link]

-

Mienville, J. M., & Vicini, S. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779-83. [Link]

- Gomaa, M. S., Ahmed, R. R., & El-Sayed, M. A. A. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry, 93, 103334.

- Asif, M. (2011). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Modern Applied Science, 5(5).

-

Alvarez-Guerra, M., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623. [Link]

- Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124.

-

Fares, M., Aboutaleb, E. T., Al-Karmalawy, A. A., El-Gamal, M. I., & Al-Sha'er, M. A. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703. [Link]

-

ResearchGate. (n.d.). Several pyridazinone derivatives with cardiovascular activity devoid of C6-(aryl or heteroaryl) group. [Link]

-

BPS Bioscience. (n.d.). PDE3B Assay Kit. BPS Bioscience. [Link]

-

Asif, M. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524. [Link]

-

Ishimori, T., et al. (1994). Cardiac effects of the novel pyridazinone derivative... and its metabolite in isolated heart preparations of guinea pigs and dogs. Arzneimittelforschung, 44(5), 583-8. [Link]

-

Di Napoli, P. (1998). Phosphodiesterase III inhibitors for heart failure. Heart, 79(5), 527. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. Journal of Neurochemistry, 123(4), 455-63. [Link]

-

Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. [Link]

-

Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Gokce, M., et al. (2016). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Archiv der Pharmazie, 349(1), 35-46. [Link]

-

Herbison, A. E. (2008). Depolarising and hyperpolarising actions of GABAA receptor activation on GnRH neurons: towards an emerging consensus. Journal of Neuroendocrinology, 20(6), 759-63. [Link]

-

Tima, S., et al. (2022). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Molecules, 27(19), 6667. [Link]

-

Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Reaction Biology. [Link]

-

Wermuth, C. G., et al. (1986). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Journal of Medicinal Chemistry, 29(2), 139-43. [Link]

-

BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld Science. [Link]

-

Mozrzymas, J. W., et al. (2003). Modulation of GABAA Receptors by Hydrogen Ions Reveals Synaptic GABA Transient and a Crucial Role of the Desensitization Process. The Journal of Neuroscience, 23(21), 7981-7992. [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. longdom.org [longdom.org]

- 15. sarpublication.com [sarpublication.com]

- 16. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. | Semantic Scholar [semanticscholar.org]

- 24. Depolarising and hyperpolarising actions of GABAA receptor activation on GnRH neurons: towards an emerging consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Modulation of GABAA Receptors by Hydrogen Ions Reveals Synaptic GABA Transient and a Crucial Role of the Desensitization Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Determination of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one: A Roadmap for Drug Discovery Professionals

This guide provides a comprehensive, technically-grounded framework for the determination of the three-dimensional crystal structure of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one. The pyridazinone core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] Elucidating the precise atomic arrangement of this compound is paramount for understanding its structure-activity relationship (SAR), optimizing its therapeutic potential, and guiding the design of next-generation therapeutics.

While a comprehensive search of crystallographic databases reveals a notable gap in the publicly available X-ray crystallography data for this specific molecule, this presents a significant opportunity for novel research.[5] This document will therefore serve as a detailed roadmap, leveraging established protocols for analogous heterocyclic systems to guide researchers through the synthesis, crystallization, and structural analysis of this promising compound.

Foundational Chemistry: Synthesis and Characterization

A robust and reproducible synthesis is the bedrock of any crystallographic study. The target compound, this compound, can be reliably synthesized, providing the high-purity material essential for successful crystallization.

Synthetic Protocol

A validated synthetic route involves the dehydrogenation of a dihydro-pyridazinone precursor.[6]

Step-by-Step Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.31 g) in water (25 ml).

-

Addition of Reagents: To the stirred solution, add 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g) and sodium 3-nitrobenzenesulphonate (2.96 g).

-

Reflux: Heat the mixture under reflux for 2.5 hours. The dehydrogenation process is driven by the elevated temperature and the presence of the oxidizing agent.

-

Precipitation: After cooling the solution, carefully add acetic acid to the warm, stirred mixture until the pH reaches 9 and no further precipitation is observed. This step neutralizes the excess sodium hydroxide and precipitates the product.

-

Isolation and Purification: Filter the resulting precipitate to isolate the crude 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. Recrystallization from a suitable solvent, such as 2-methoxyethanol, is recommended to achieve the high purity required for crystallographic studies.[6]

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, it is imperative to confirm the identity and purity of the synthesized compound. A suite of spectroscopic and analytical techniques should be employed:

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | To confirm the molecular structure and assess purity. | The spectra should correspond to the expected chemical shifts and coupling constants for the this compound structure. |

| Mass Spectrometry | To determine the molecular weight and confirm the molecular formula (C₁₀H₈N₂O₂).[7][8] | A molecular ion peak corresponding to the calculated molecular weight of 188.18 g/mol should be observed.[7][8] |

| FT-IR Spectroscopy | To identify characteristic functional groups. | Expect to observe characteristic peaks for N-H, C=O, C=N, and aromatic C-H bonds. |

| Melting Point | To assess purity. | A sharp melting point around 295°-299°C is indicative of high purity.[6] |

The Art of Crystallization: From Solution to Single Crystal

The generation of high-quality single crystals suitable for X-ray diffraction is often the most challenging and empirical step in the process. A systematic approach, exploring a wide range of crystallization conditions, is key to success.

Principles of Crystal Growth

Crystal formation is a thermodynamic process driven by supersaturation. The goal is to slowly decrease the solubility of the compound in a solvent or solvent system, allowing molecules to self-assemble into an ordered, crystalline lattice. Common techniques to achieve this include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the compound.

-

Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Solvent/Anti-Solvent Diffusion: An "anti-solvent" in which the compound is poorly soluble is slowly introduced into a solution of the compound, either through liquid-liquid diffusion or vapor diffusion.

Experimental Workflow for Crystallization Screening

Caption: Workflow for crystallization of this compound.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the precise arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. Modern diffractometers equipped with sensitive detectors collect this pattern as a series of reflections.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Caption: Workflow for X-ray crystal structure determination.

The process of structure refinement involves iteratively adjusting the atomic positions and other parameters in the model to achieve the best possible fit with the experimental diffraction data.[9] Software such as SHELXL is commonly used for this purpose.[9]

Structural Insights and Implications for Drug Design

The final crystal structure provides a wealth of information that is invaluable for drug development.

Key Structural Features

Analysis of the crystal structure of pyridazinone derivatives often reveals important details about:

-

Molecular Conformation: The planarity or non-planarity of the heterocyclic rings and the dihedral angles between different parts of the molecule.[10][11]

-

Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[10][12] These interactions can provide insights into how the molecule might bind to a biological target.

-

Tautomerism: The pyridazinone ring can exist in different tautomeric forms. X-ray crystallography can definitively identify the dominant tautomer in the solid state.

Application in Structure-Based Drug Design

A high-resolution crystal structure of this compound would serve as a critical starting point for:

-

Computational Modeling: The experimentally determined coordinates can be used for molecular docking studies to predict the binding mode of the compound with its biological target.

-

Lead Optimization: Understanding the three-dimensional structure allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Pharmacophore Modeling: The key structural features responsible for biological activity can be identified and used to design novel scaffolds.

Conclusion

The determination of the crystal structure of this compound is a crucial step in unlocking its full therapeutic potential. While this guide outlines a systematic and technically sound approach, the process of crystallization remains an empirical science that requires patience and perseverance. The resulting structural information, however, will provide invaluable insights for researchers, scientists, and drug development professionals, paving the way for the design of novel and more effective pyridazinone-based therapeutics.

References

-

PrepChem. (n.d.). Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. Retrieved from [Link]

-

Al-Warhi, T., Al-Dies, A. M., Hadda, T. B., Al-Tamimi, A.-M. S., & Al-Salahi, R. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6683. Retrieved from [Link]

-

PubChem. (n.d.). 6-hydroxy-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]

-

Rimaz, M., Khalafy, J., & Kabiri, M. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Letters of Chemistry, Physics and Astronomy, 12, 1-7. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Retrieved from [Link]

-

Stenutz. (n.d.). 6-(2-hydroxyphenyl)-pyridazin-3(2H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 3(2H)-Pyridazinone, 6-hydroxy-2-(beta-hydroxyphenethyl)-. Retrieved from [Link]

-

Crocetti, L., Giovannoni, M. P., & Vergelli, C. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3706. Retrieved from [Link]

-

ResearchGate. (n.d.). On the spectroscopic analyses of 3-Hydroxy-1-Phenyl-Pyridazin-6(2H)one (HPHP): A comparative experimental and computational study. Retrieved from [Link]

-

El Allali, K., El Kalai, F., Daoui, S., Karrouchi, K., Ansar, M., & Benchat, N. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(13), 4209. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... Retrieved from [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Retrieved from [Link]

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. Retrieved from [Link]

-

Daoui, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 297–301. Retrieved from [Link]

-

Daoui, S., et al. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 369–373. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 6-(2-Hydroxyphenyl)-pyridazin-3(2H)-one (97%). Retrieved from [Link]

-

Eldehna, W. M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 895–917. Retrieved from [Link]

-

El Hachimi, M., et al. (2019). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 352(1-2), e1800128. Retrieved from [Link]

Sources

- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 6-(2-hydroxyphenyl)-pyridazin-3(2H)-one [stenutz.eu]

- 8. 6-(2-Hydroxyphenyl)-pyridazin-3(2H)-one (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. growingscience.com [growingscience.com]

The Pyridazinone Scaffold: A Promising Hub for Novel Therapeutics — Unveiling the Therapeutic Targets of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Abstract

The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the potential therapeutic targets of a specific derivative, 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one. By synthesizing data from extensive research on structurally related pyridazinone compounds, we will explore the most promising avenues for its application in treating a range of diseases, including inflammatory disorders, cancer, and cardiovascular conditions. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential mechanisms of action, key signaling pathways, and robust experimental workflows for target identification and validation.

Introduction: The Versatility of the Pyridazinone Moiety

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attention in drug discovery due to its versatile pharmacological profile.[1][2][3][4] The ease of functionalization at various positions of the pyridazinone ring allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive synthetic target.[5] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][4][6] This guide will focus on the untapped potential of this compound, a compound whose therapeutic promise can be inferred from the extensive body of research on its chemical relatives.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the established activities of pyridazinone derivatives, three primary therapeutic areas stand out for this compound: inflammation, oncology, and cardiovascular disease.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of numerous pathologies.[7] Pyridazinone derivatives have demonstrated significant anti-inflammatory properties through the modulation of several key inflammatory mediators.[5][7][8]

Potential Targets:

-

Cyclooxygenase-2 (COX-2): Many pyridazinone derivatives act as selective COX-2 inhibitors, which are known to mediate pain and inflammation while having a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][8][9][10] The 6-phenyl substitution on the pyridazinone core is a common feature in many reported COX-2 inhibitors.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pyridazinone compounds have been shown to suppress the release of pro-inflammatory cytokines like TNF-α and IL-6, which are central to the inflammatory cascade in diseases such as rheumatoid arthritis.[7][8]

-

Thromboxane A2 (TxA2): Inhibition of TxA2 production is another mechanism by which pyridazinone derivatives can exert their anti-inflammatory and anti-platelet effects.[7][8]

Signaling Pathway: COX-2 Mediated Inflammation

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. miragenews.com [miragenews.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. scispace.com [scispace.com]

- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sarpublication.com [sarpublication.com]

- 10. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Pyridazinone Compounds

Sources

- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. sarpublication.com [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

A Technical Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Analogs

Introduction: The Pyridazinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged scaffolds." The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, has unequivocally earned this distinction.[1][2] Initially explored for cardiovascular and agricultural applications, the pyridazinone core has proven to be a remarkably versatile template for drug discovery.[3] Its chemical tractability and ability to be functionalized at various positions allow for the fine-tuning of pharmacological properties, leading to a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[2][4][5][6][7][8]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridazinone analogs across key therapeutic areas. We will dissect how specific structural modifications influence biological outcomes, explain the causality behind experimental designs, and provide actionable protocols for the evaluation of these promising compounds.

Chapter 1: Cardiovascular Activity

Pyridazinone derivatives have a rich history as cardiovascular agents, with some analogs progressing to marketed drugs like pimobendan and levosimendan.[5][8] Their primary mechanisms of action in this domain are vasodilation and positive inotropy (increasing the force of heart contraction), often achieved through the inhibition of phosphodiesterases (PDEs).[2][9]

Antihypertensive and Vasodilatory Effects

The vasodilatory action of pyridazinones is a key component of their antihypertensive properties.[1] The search for alternatives to established drugs like hydralazine has spurred significant research into pyridazinone-based vasodilators.[10]

Core SAR Insights:

-

C6-Aryl Substitution: The nature of the substituent on the C6-phenyl ring is a critical determinant of vasorelaxant potency. Electron-donating groups, such as methoxy, and specific substitutions that enhance molecular planarity can significantly increase activity.

-

N2-Position Modification: The N2 position of the pyridazinone ring is a prime site for introducing side chains to modulate potency and pharmacokinetic properties. Conjugation of a 1,2,4-triazole moiety at this position has been shown to produce compounds with antihypertensive activity comparable to hydralazine.[10]

-

Bio-isosteric Replacement: Replacing the phthalazine ring of hydralazine with a substituted pyridazin-3-one moiety has proven to be a successful strategy for developing novel vasodilators with potentially improved pharmacological profiles.[10]

Data Summary: Vasorelaxant Activity of Pyridazinone Analogs

| Compound Class | Key Structural Feature | Biological Activity | Potency (IC50 / EC50) | Reference |

| Dihydropyridazinone Amides | N,O-dibenzyl derivative at C2/Oxyphenyl | Vasodilatory | IC50 = 35.3 µM | [9] |

| 6-phenyl-dihydropyridazinones | 2-(morpholin-4-ylmethyl) side chain | Antihypertensive | More potent than hydralazine | [10] |

| 6-(4-substitutedphenyl)-pyridazinones | Varied substituents on C6-phenyl | Vasorelaxant | EC50 values superior to hydralazine | [11] |

Cardiotonic Activity via PDE3 Inhibition

Several 4,5-dihydropyridazinone derivatives exhibit potent and selective inhibitory effects on phosphodiesterase III (PDE3), an enzyme crucial for regulating cardiac muscle contractility.[9] Inhibition of PDE3 in cardiac tissue leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic effect.

Logical Workflow for PDE3 Inhibitor Discovery

Caption: Workflow for developing pyridazinone-based PDE3 inhibitors.

SAR Insights for PDE3 Inhibition:

-

C5-Substitution: A small alkyl group, such as methyl, at the C5 position can enhance specificity for PDE3. For instance, the 5-methyl derivative of Imazodan was found to be a highly specific PDE III inhibitor.[9]

-

Fused Ring Systems: Fusing the pyridazinone core with other rings, such as in tetrahydrobenzimidazole analogs, can significantly boost potency. One such analog demonstrated an IC50 of 0.15 µM, far exceeding the reference standard milrinone.[9]

Chapter 2: Anti-inflammatory and Analgesic Activity

Pyridazinone derivatives have emerged as a compelling class of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially superior gastrointestinal safety profiles compared to traditional agents.[12][13][14] Their primary mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2).[15][16]

Selective COX-2 Inhibition

Selective inhibition of COX-2 over COX-1 is the hallmark of modern anti-inflammatory drug design, as it reduces the risk of gastrointestinal side effects. Many pyridazinone analogs have demonstrated excellent potency and selectivity for COX-2.[15]

Key SAR Findings for COX-2 Selectivity:

-

C6-Linked Moiety: Linking an aryl or pyridyl group to the C6 position of the pyridazinone ring via an ethenyl spacer is a successful strategy for creating potent COX-2 inhibitors.[15]

-

C3 and C5 Phenyl Substituents: The nature and position of substituents on phenyl rings at the C3 and C5 positions are critical. In one study, a 3-(4-chlorophenyl) substituent combined with a 5-(4-chlorobenzyl) or 5-(4-fluorobenzyl) group resulted in the most potent anti-inflammatory agents.[12][13] The study explicitly notes that chloro substitution is superior to methyl substitution for this activity.[12][13]

Molecular Docking Insights: Molecular modeling studies reveal that potent pyridazinone derivatives adopt a binding mode within the COX-2 active site similar to that of celecoxib, a marketed COX-2 inhibitor. This explains their remarkable inhibitory activity at a molecular level.[15]

Data Summary: COX-2 Inhibition by Pyridazinone Analogs

| Compound ID | Key Structural Features | COX-2 IC50 (nM) | Selectivity Index (SI) | In Vivo Activity | Reference |

| 2d | 6-[2-(4-Methoxyphenyl)ethenyl] | 15.56 | 24 | Superior to celecoxib | [15] |

| 2f | 6-[2-(4-Fluorophenyl)ethenyl] | 19.77 | 38 | Superior to celecoxib | [15] |

| 3c | 6-[2-(Pyridin-3-yl)ethenyl] | 18.23 | 35 | Superior to celecoxib | [15] |

| 20 | 3-(4-chlorophenyl)-5-(4-chlorobenzyl) | - | - | 71.95% edema inhibition | [12][13] |

| 26 | 3-(4-chlorophenyl)-5-(4-fluorobenzyl) | - | - | 77.23% edema inhibition | [12][13] |

Experimental Protocol: In Vivo Anti-inflammatory Assay

The causality behind experimental choices is paramount for trustworthy results. The carrageenan-induced rat paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of new compounds.

Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

1. Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 25±2°C, standard pellet diet and water ad libitum). This step is crucial to reduce stress-related variables.

-

2. Grouping and Administration: Animals are fasted overnight and divided into groups: Control (vehicle), Standard (Indomethacin or Celecoxib, 10 mg/kg), and Test groups (various doses of pyridazinone compounds). The test compounds are administered orally or intraperitoneally.

-

3. Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat. The contralateral paw receives saline as a control. Carrageenan is chosen as the phlogistic agent because it induces a well-characterized biphasic inflammatory response.

-

4. Measurement: Paw volume is measured immediately after injection and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The difference in paw volume between the treated and untreated paws indicates the degree of edema.

-

5. Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the test group.

-

6. Ulcerogenic Liability Assessment: Post-experiment, animals are sacrificed, and stomachs are examined for hyperemia and ulceration to assess the gastrointestinal safety profile of the test compounds.[15] This self-validating step directly links efficacy to safety.

Chapter 3: Anticancer Activity

The pyridazinone scaffold is a key feature in many compounds designed to target cancer, often by inhibiting protein kinases involved in cell signaling and angiogenesis.[2][4][9]

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process, making it a validated target for cancer therapy.[2] Pyridazinone derivatives have been developed as potent VEGFR-2 inhibitors.

Mechanism of Action: Pyridazinone-based inhibitors typically function as ATP-competitive agents. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the autophosphorylation of the receptor. This blockade halts downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are responsible for promoting endothelial cell proliferation and survival.[2]

Signaling Pathway Diagram: VEGFR-2 Inhibition

Caption: Pyridazinone analogs inhibit VEGFR-2 by blocking the ATP-binding site.

SAR Insights for Anticancer Activity:

-

Thiourea Linker: For inhibiting kinases like B-Raf, the presence of a thiourea linker has been shown to be important for affinity.[9]

-

N-Phenyl Substitution: An N-phenyl substitution on the pyridazinone ring can improve inhibitory activity against specific kinases compared to non-substituted analogs.[9]

-

Diarylurea Moiety: The combination of a diarylurea group with the pyridazinone core has yielded compounds with potent growth inhibition against a wide range of cancer cell lines, including melanoma, NSCLC, and colon cancer.[17]

Experimental Protocol: Cytotoxicity Assessment

The MTT assay is a foundational colorimetric method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

1. Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2). The choice of cell line must be relevant to the cancer type being targeted.

-

2. Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the pyridazinone test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

3. Incubation: The plate is incubated for a period that allows for multiple cell doublings, typically 48-72 hours. This duration is critical to observe significant anti-proliferative effects.

-

4. MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

5. Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

6. Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

7. Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyridazinone scaffold is a testament to the power of privileged structures in drug discovery. The structure-activity relationships discussed herein demonstrate that targeted modifications to the C2, C5, and C6 positions, as well as the strategic use of fused ring systems, can yield potent and selective agents for cardiovascular, inflammatory, and oncologic diseases. The ease of synthesis and the vast chemical space available for modification ensure that pyridazinone derivatives will remain a focal point of medicinal chemistry research.[5][18]